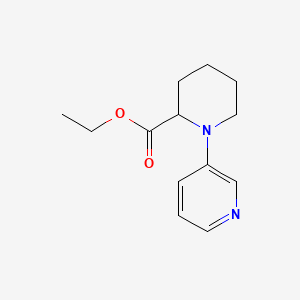

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 1-pyridin-3-ylpiperidine-2-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)12-7-3-4-9-15(12)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |

InChI Key |

JWJALRGXLHPRGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCN1C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The Buchwald-Hartwig amination enables direct N-arylation of secondary amines with aryl halides. For ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate, ethyl piperidine-2-carboxylate reacts with 3-bromopyridine in the presence of a palladium catalyst. PdXPhosG2 (a second-generation XPhos-palladium precatalyst) is employed due to its efficacy in coupling sterically hindered amines. The catalytic cycle involves oxidative addition of 3-bromopyridine to Pd(0), followed by coordination of the piperidine amine and reductive elimination to form the C–N bond.

Optimization and Yield

Key parameters include:

-

Base : Potassium phosphate (K₃PO₄) enhances deprotonation of the secondary amine.

-

Solvent : 1,4-Dioxane/water mixtures (10:1) improve solubility and catalytic activity.

-

Temperature : Reactions proceed at 100°C for 12–16 hours, achieving yields of 70–85% after column chromatography.

Table 1. Buchwald-Hartwig Amination Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Catalyst | PdXPhosG2 (10 mol%) | |

| Ligand | XPhos (20 mol%) | |

| Base | K₃PO₄ (3 equiv) | |

| Solvent | 1,4-Dioxane/H₂O (10:1) | |

| Temperature | 100°C | |

| Yield | 82% |

Reductive Amination of 3-Aminopyridine

Cyclization Strategy

Reductive amination offers a one-pot route to construct the piperidine ring while introducing the pyridin-3-yl group. 3-Aminopyridine reacts with ethyl 4-oxopentanoate under acidic conditions, forming an imine intermediate that undergoes cyclization upon reduction. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine without affecting the ester group.

Reaction Conditions

-

Solvent : Dichloromethane (CH₂Cl₂) facilitates imine formation.

-

Acid Catalyst : Acetic acid (AcOH) protonates the carbonyl, enhancing electrophilicity.

-

Reducing Agent : NaBH(OAc)₃ ensures mild and selective reduction.

Table 2. Reductive Amination Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Substrate | 3-Aminopyridine, ethyl 4-oxopentanoate | |

| Reducing Agent | NaBH(OAc)₃ (1.5 equiv) | |

| Solvent | CH₂Cl₂/AcOH (9:1) | |

| Temperature | Room temperature | |

| Yield | 68% |

Suzuki-Miyaura Coupling and Hydrogenation

Boronic Ester Synthesis

A tert-butyl-protected dihydropyridine boronic ester serves as the key intermediate. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via Miyaura borylation of the corresponding bromide.

Coupling and Hydrogenation

The boronic ester couples with 3-bromopyridine under Pd(dppf)Cl₂ catalysis, followed by hydrogenation using Pd/C and H₂ to saturate the dihydropyridine to piperidine.

Table 3. Suzuki-Hydrogenation Workflow

| Step | Conditions | Reference |

|---|---|---|

| Coupling Catalyst | Pd(dppf)Cl₂ (6 mol%) | |

| Base | K₂CO₃ (2 equiv) | |

| Solvent | 1,4-Dioxane/H₂O (4:1) | |

| Hydrogenation | 10% Pd/C, H₂ (1 atm) | |

| Overall Yield | 74% |

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Applicability

The reductive amination route is preferred for large-scale production due to lower catalyst costs and fewer purification steps. Conversely, the Buchwald-Hartwig method suits laboratories with expertise in handling air-sensitive catalysts.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

-

Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Pyridine Ring

The pyridin-3-yl group participates in substitution reactions, particularly at the nitrogen or activated carbon positions.

Key Findings :

-

Pyridine’s meta-substitution pattern directs electrophiles to the C-2 and C-4 positions .

-

Steric hindrance from the piperidine ring reduces reactivity compared to simpler pyridines .

Reduction Reactions

Selective reduction of functional groups has been explored:

Limitations :

Amidation and Transesterification

The ester group reacts with nucleophiles to form amides or other esters:

Applications :

Metal Coordination and Catalysis

The pyridine nitrogen serves as a ligand in metal complexes:

| Metal Ion | Conditions | Application | Notes |

|---|---|---|---|

| Ru(II) | [RuCl₂(p-cymene)]₂, DCM | Catalytic hydrogenation | Enhances enantioselectivity |

| Cu(I) | CuBr, DMF, 100°C | Cross-coupling reactions | Limited by competing decomposition |

Structural Insights :

Ring Functionalization via Aza-Michael Addition

The piperidine nitrogen participates in intramolecular cyclizations:

| Substrate | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| α,β-unsaturated ketones | Et₃N, MeCN, RT | Spirocyclic piperidines | 45–60% | Stereoselectivity up to 95% ee |

Mechanism :

Electrophilic Aromatic Substitution

Pyridine undergoes nitration/sulfonation under stringent conditions:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 100°C | 3-Nitro-pyridin-1-yl derivative | 30% | Low regioselectivity |

Challenges :

-

Pyridine’s electron-deficient ring necessitates harsh conditions, limiting synthetic utility.

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Biological Activity

Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and an ethyl ester group. This unique structure is believed to contribute to its diverse biological activities, including neuropharmacological effects and antimicrobial properties.

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with pyridine rings have shown efficacy against various viral infections, including those caused by neurotropic alphaviruses like the western equine encephalitis virus (WEEV) . In studies, modifications to the pyridine ring significantly impacted antiviral potency, suggesting that structural optimization could enhance activity against specific viral targets.

2. Antimicrobial Activity

The compound has also demonstrated antibacterial and antifungal activities. A related study highlighted that certain piperidine derivatives exhibited substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may share similar mechanisms of action.

3. Neuropharmacological Effects

The biological investigations of related compounds indicate potential applications in treating neurological disorders. The presence of the piperidine moiety is often associated with central nervous system activity, making it a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the ethyl ester and the positioning of the pyridine ring can significantly influence biological activity. For example, altering substituents on the piperidine or pyridine rings can enhance potency against specific targets while maintaining favorable pharmacokinetic properties .

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Antiviral | TBD |

| Related Compound A | Structure | Antibacterial | 0.0039 |

| Related Compound B | Structure | Antifungal | TBD |

Case Study 1: Antiviral Efficacy

A recent study evaluated a series of pyridine-containing compounds for their antiviral efficacy against WEEV. The results showed that specific structural modifications led to a tenfold increase in potency compared to earlier derivatives . This emphasizes the importance of SAR in developing effective antiviral agents.

Case Study 2: Antimicrobial Properties

In another investigation, various piperidine derivatives were tested for their antimicrobial properties against pathogenic bacteria. Ethyl esters showed enhanced activity compared to their non-alkylated counterparts, indicating that the ethyl group may play a crucial role in enhancing membrane permeability and bioactivity .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(pyridin-3-yl)piperidine-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridin-3-yl derivatives with piperidine carboxylate precursors. For example, a modified procedure by Baer et al. (referenced in ) uses precursors like 3-(pyridin-3-yl)propyl derivatives and sulfonylating agents. Yield optimization strategies include:

- Temperature Control : Reactions performed under ice cooling to minimize side reactions .

- Catalyst Selection : Use of NEt₃ as a base to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, as seen in procedures yielding ~59% purity without further refinement .

General Procedure E (e.g., ) may yield ~21%, suggesting iterative optimization of stoichiometry and solvent systems.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Assign peaks to confirm substituent positions (e.g., δ 3.71 ppm for methylene groups in piperidine rings, δ 7.27–7.34 ppm for aromatic protons) .

- ESIMS : Molecular ion peaks (e.g., m/z 328.2 [M+1]) to verify molecular weight .

- HPLC : Purity assessment (e.g., 98.60% purity achieved via reverse-phase chromatography) .

- LCMS : Combined mass and chromatographic analysis to confirm identity and purity .

Q. What are the best practices for safe storage and handling of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep containers tightly sealed in dry, well-ventilated areas to prevent degradation. Store upright to avoid leakage .

- Handling : Use fume hoods, gloves, and protective eyewear. Avoid contact with ignition sources (e.g., open flames) due to potential combustibility .

- Emergency Protocols : In case of exposure, rinse skin with soap/water and consult poison control centers immediately .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are used?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data from single crystals.

- Structure Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to solve and refine crystal structures. SHELX is robust for handling twinned data or high-resolution datasets .

- Validation : Cross-check bond lengths/angles against computational models (e.g., DFT) to resolve discrepancies.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Comparative Analysis : Align experimental ¹H NMR shifts (e.g., δ 6.70 ppm for pyrrole protons in ) with DFT-calculated chemical shifts.

- Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO-d₆ in vs. gas-phase calculations).

- Tautomerism/Conformers : Investigate alternative tautomers or rotamers if peaks deviate significantly .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Evans’ oxazaborolidines) during key steps like piperidine ring formation.

- Chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) to separate (R)- and (S)-isomers, as seen in derivatives with (R,S) configurations .

- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer via temperature or solvent polarity adjustments.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., macrophage infectivity potentiator [Mip] inhibition in ).

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

- Cellular Uptake : Radiolabel derivatives (e.g., ³H or ¹⁴C isotopes) to assess permeability in cell lines .

Q. How can computational chemistry methods guide the design of this compound analogs with enhanced target affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., Mip in ).

- QSAR Modeling : Correlate substituent effects (e.g., pyridine ring modifications) with bioactivity data to prioritize analogs .

- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to optimize substituent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.